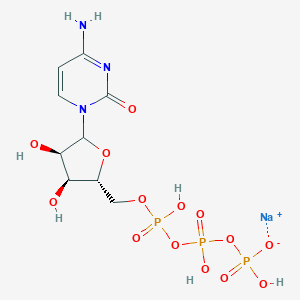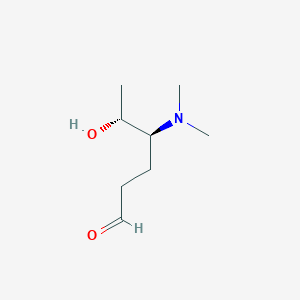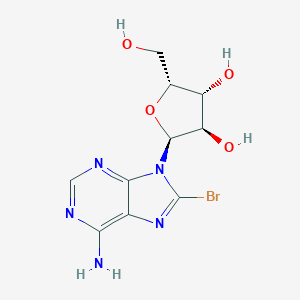
8-Bromo-9-beta-D-xylofuranosyladenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-9-beta-D-xylofuranosyladenine, also known as 8-Br-9-beta-D-xyl-adenine or BrX, is a synthetic nucleoside analog that has been extensively studied for its antiviral properties. It was first synthesized in the 1970s and has since been used as a tool in scientific research to study the mechanisms of viral replication and the effects of nucleoside analogs on cellular processes.
Mécanisme D'action
8-Bromo-9-beta-D-xylofuranosyladenineD-xyl-adenine is a nucleoside analog that is incorporated into viral DNA during replication. It acts as a chain terminator, preventing further DNA synthesis and inhibiting viral replication. Additionally, 8-Bromo-9-beta-D-xylofuranosyladenineD-xyl-adenine can inhibit viral DNA polymerase directly.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 8-Bromo-9-beta-D-xylofuranosyladenineD-xyl-adenine are primarily related to its antiviral properties. It has been shown to inhibit viral replication in vitro and in animal models, and has potential as a therapeutic agent for viral infections. However, 8-Bromo-9-beta-D-xylofuranosyladenineD-xyl-adenine can also have toxic effects on cells, particularly at high concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 8-Bromo-9-beta-D-xylofuranosyladenineD-xyl-adenine in lab experiments include its specificity for viral DNA polymerase and its ability to inhibit viral replication. However, its toxicity and complex synthesis method can be limitations. Additionally, the effects of 8-Bromo-9-beta-D-xylofuranosyladenineD-xyl-adenine on cellular processes can be difficult to interpret, as it can have both antiviral and toxic effects.
Orientations Futures
For research on 8-Bromo-9-beta-D-xylofuranosyladenineD-xyl-adenine include further studies on its antiviral properties and potential as a therapeutic agent for viral infections. Additionally, research on the effects of 8-Bromo-9-beta-D-xylofuranosyladenineD-xyl-adenine on cellular processes and its potential as a tool for studying viral replication and nucleoside analogs is ongoing. Finally, the development of new synthesis methods for 8-Bromo-9-beta-D-xylofuranosyladenineD-xyl-adenine may improve its accessibility and potential for widespread use in scientific research.
Méthodes De Synthèse
The synthesis of 8-Bromo-9-beta-D-xylofuranosyladenineD-xyl-adenine involves the reaction of adenine with 8-bromoguanosine in the presence of a catalyst and a protecting group for the hydroxyl group on the sugar moiety. The resulting compound is then deprotected to yield the final product. The synthesis of 8-Bromo-9-beta-D-xylofuranosyladenineD-xyl-adenine is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
8-Bromo-9-beta-D-xylofuranosyladenineD-xyl-adenine has been extensively studied for its antiviral properties, particularly against herpes simplex virus (HSV) and varicella-zoster virus (VZV). It has been shown to inhibit viral DNA polymerase and viral replication in vitro. Additionally, 8-Bromo-9-beta-D-xylofuranosyladenineD-xyl-adenine has been used as a tool to study the mechanisms of viral replication and the effects of nucleoside analogs on cellular processes.
Propriétés
Numéro CAS |
15830-78-1 |
|---|---|
Nom du produit |
8-Bromo-9-beta-D-xylofuranosyladenine |
Formule moléculaire |
C10H12BrN5O4 |
Poids moléculaire |
346.14 g/mol |
Nom IUPAC |
(2S,3R,4R,5R)-2-(6-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12BrN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t3-,5+,6-,9+/m1/s1 |
Clé InChI |
VJUPMOPLUQHMLE-ZUAPJGPHSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C(=N2)Br)[C@@H]3[C@@H]([C@H]([C@H](O3)CO)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)CO)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)CO)O)O)N |
Synonymes |
8-bromo-9-beta-D-xylofuranosyladenine 8-bromo-xyloA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



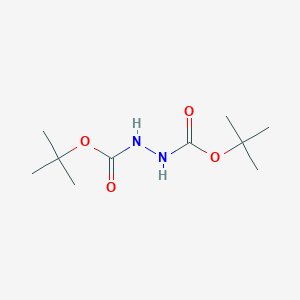

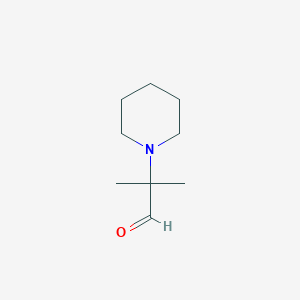


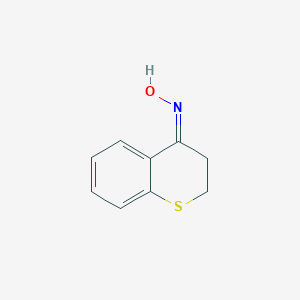
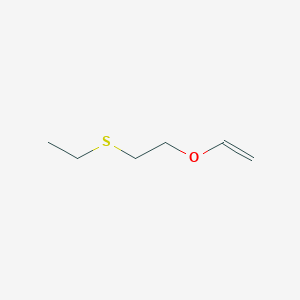
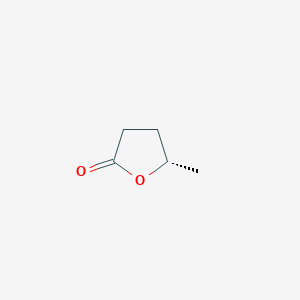

![2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester](/img/structure/B98526.png)
